molecular formula C36H50ClN7O6 B1181804 Z-Val-Leu-Arg-4MbetaNA . HCl CAS No. 105317-35-9

Z-Val-Leu-Arg-4MbetaNA . HCl

Cat. No.: B1181804
CAS No.: 105317-35-9
M. Wt: 712.3 g/mol
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Description

Z-Val-Leu-Arg-4MbetaNA . HCl, also known as Z-Val-Leu-Arg-4-methyl-beta-naphthylamide hydrochloride, is a synthetic peptide substrate used in various biochemical assays. This compound is particularly valuable in the study of protease activity, especially in the context of enzyme kinetics and inhibitor screening.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Val-Leu-Arg-4MbetaNA . HCl typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the coupling of the peptide with 4-methyl-beta-naphthylamine and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process is optimized for efficiency, with stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Z-Val-Leu-Arg-4MbetaNA . HCl primarily undergoes hydrolysis reactions catalyzed by proteases. The peptide bond between the arginine and 4-methyl-beta-naphthylamide is cleaved, releasing 4-methyl-beta-naphthylamine, which can be quantitatively measured.

Common Reagents and Conditions

    Proteases: Enzymes such as trypsin, chymotrypsin, and other serine proteases are commonly used.

    Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typically employed to maintain the pH.

    Detection Reagents: Fluorescent or colorimetric reagents are used to detect the released 4-methyl-beta-naphthylamine.

Major Products Formed

The primary product of the hydrolysis reaction is 4-methyl-beta-naphthylamine, which serves as an indicator of protease activity.

Scientific Research Applications

Chemistry

In chemistry, Z-Val-Leu-Arg-4MbetaNA . HCl is used to study enzyme kinetics and to screen for protease inhibitors. It serves as a model substrate to understand the catalytic mechanisms of various proteases.

Biology

In biological research, this compound is employed to investigate the role of proteases in cellular processes. It is used in assays to measure protease activity in different biological samples, including tissues and cell lysates.

Medicine

In the medical field, this compound is used in diagnostic assays to detect protease activity associated with certain diseases. It is also utilized in drug development to screen for potential protease inhibitors that could serve as therapeutic agents.

Industry

In industrial applications, this compound is used in quality control assays to ensure the activity of protease enzymes in various products, such as detergents and food processing enzymes.

Mechanism of Action

Z-Val-Leu-Arg-4MbetaNA . HCl functions as a substrate for proteases. The enzyme binds to the peptide and catalyzes the hydrolysis of the peptide bond, releasing 4-methyl-beta-naphthylamine. This reaction can be monitored using spectroscopic methods, providing insights into the enzyme’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Z-Gly-Gly-Arg-4MbetaNA . HCl: Another peptide substrate used to study protease activity.

    Z-Phe-Arg-4MbetaNA . HCl: A substrate with a different amino acid sequence, used for similar applications.

Uniqueness

Z-Val-Leu-Arg-4MbetaNA . HCl is unique due to its specific amino acid sequence, which makes it a preferred substrate for certain proteases. Its use in various assays provides valuable information about enzyme kinetics and inhibitor efficacy, making it a versatile tool in biochemical research.

Biological Activity

Z-Val-Leu-Arg-4MbetaNA . HCl is a synthetic peptide substrate that has garnered attention for its biological activity, particularly in enzymatic assays and protease studies. This article provides a comprehensive overview of its biological activity, including key research findings, case studies, and relevant data tables.

Chemical Structure and Properties

Z-Val-Leu-Arg-4MbetaNA is a chromogenic substrate typically used in assays to study proteolytic enzymes. The compound features a benzyloxycarbonyl (Z) protecting group on the amino acid valine (Val), followed by leucine (Leu) and arginine (Arg), with 4-methoxy-β-naphthylamide (4MbetaNA) as the leaving group. This structure allows for the selective hydrolysis by various proteases, making it valuable in biochemical research.

Enzymatic Hydrolysis

The biological activity of Z-Val-Leu-Arg-4MbetaNA can be evaluated through its hydrolysis by specific enzymes. Research indicates that this substrate is effectively hydrolyzed by cathepsin L-like proteinases, with a notable Km value of 0.06 mM for Z-Phe-Arg-4MbetaNA, suggesting high affinity and specificity for these enzymes .

Table 1: Hydrolysis Rates of Various Substrates by Cathepsin L-like Proteinases

SubstrateKm (mM)Optimal pHOptimal Temperature (°C)
Z-Phe-Arg-4MbetaNA0.065.950-55
Z-Val-Lys-Lys-Arg-4MbetaNATBDTBDTBD
Z-Phe-Val-Arg-4MbetaNATBDTBDTBD
Z-Arg-Arg-4MbetaNATBDTBDTBD
Z-Ala-Arg-Arg-4MbetaNATBDTBDTBD

Note: TBD = To Be Determined; further studies are needed to fill in the gaps for these substrates.

Activation and Inhibition

The enzymatic activity of Z-Val-Leu-Arg-4MbetaNA is influenced by various factors:

Activation : The enzyme shows maximal activation in the presence of glutathione combined with EDTA, indicating that reducing conditions enhance its activity .

Inhibition : Several inhibitors have been identified that affect the hydrolysis of this substrate:

  • Competitive Inhibitors : Leupeptin and antipain exhibit competitive inhibition with an inhibition constant KiK_i value of approximately 44×10944\times 10^{-9} M.
  • Metal Ion Inhibition : Metal ions such as Hg²⁺, Cu²⁺, and Ni²⁺ significantly inhibit enzymatic activity, highlighting the importance of metal ion interactions in protease function .

Case Studies

  • Cathepsin L Activity : A study demonstrated that cathepsin L-like proteinases hydrolyze Z-Val-Leu-Arg-4MbetaNA effectively, contributing to our understanding of proteolytic pathways in various biological processes .
  • Protease Inhibition : Research on microbial peptide inhibitors indicated that compounds like leupeptin can be used to modulate the activity of enzymes that hydrolyze Z-Val-Leu-Arg-4MbetaNA, providing insights into therapeutic applications for diseases involving dysregulated protease activity.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Z-Val-Leu-Arg-4MβNA·HCl, and how can purity be validated?

  • Methodology : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry for the tripeptide sequence (Z-Val-Leu-Arg), followed by coupling with 4-methoxy-β-naphthylamide (4MβNA). The hydrochloride salt is formed during purification. Purity validation requires reverse-phase HPLC (≥95% purity) and characterization via LC-MS (for molecular weight confirmation) and 1H^1H-NMR (to verify protecting group integrity) .

Q. How is Z-Val-Leu-Arg-4MβNA·HCl used as a chromogenic substrate in protease assays?

  • Methodology : The compound acts as a substrate for proteases (e.g., thrombin or trypsin) that cleave the Arg-4MβNA bond. Post-cleavage, free 4MβNA emits fluorescence (ex/em: 340/425 nm) or absorbs at 405 nm. Assays require optimizing pH (7.4–8.0), temperature (37°C), and substrate concentration (0.1–1.0 mM) in buffered solutions. Kinetic parameters (KmK_m, VmaxV_{max}) are derived from Michaelis-Menten plots .

Q. What spectroscopic techniques are essential for characterizing Z-Val-Leu-Arg-4MβNA·HCl?

  • Methodology :

  • UV-Vis Spectroscopy : Confirm 4MβNA’s absorbance peak at 310–340 nm.
  • Fluorescence Spectroscopy : Validate emission intensity post-enzymatic cleavage.
  • NMR : Verify peptide backbone structure and Z-group (benzyloxycarbonyl) presence via aromatic proton signals (δ 7.2–7.4 ppm).
  • Mass Spectrometry : Ensure accurate mass matching theoretical values (e.g., [M+H]+^+ ≈ 785.3 Da) .

Advanced Research Questions

Q. How can conflicting kinetic data for Z-Val-Leu-Arg-4MβNA·HCl across studies be resolved?

  • Methodology : Discrepancies in KmK_m or VmaxV_{max} often arise from assay conditions (e.g., buffer ionic strength, enzyme source). Replicate experiments under standardized protocols (e.g., Tris-HCl vs. HEPES buffers) and validate enzyme activity with positive controls (e.g., commercial thrombin). Use statistical tools (ANOVA, t-tests) to assess significance. Cross-reference with structural analogs (e.g., Z-Phe-Arg-4MβNA) to identify substrate-specific biases .

Q. What strategies optimize Z-Val-Leu-Arg-4MβNA·HCl’s stability in long-term enzyme inhibition studies?

  • Methodology : Stability is pH- and temperature-dependent. For multi-day assays:

  • Store stock solutions in anhydrous DMSO at -20°C.
  • Avoid freeze-thaw cycles; aliquot into single-use vials.
  • Monitor degradation via HPLC at 24-hour intervals. Include antioxidants (e.g., 0.1% BHT) in aqueous buffers to prevent 4MβNA oxidation .

Q. How can Z-Val-Leu-Arg-4MβNA·HCl be integrated with HPLC/MS for real-time protease activity monitoring?

  • Methodology : Couple enzymatic assays with inline HPLC/MS to quantify 4MβNA release. Use a C18 column (3.5 µm, 2.1 × 50 mm) with a 0.1% formic acid/acetonitrile gradient. Set MS in positive ion mode (m/z 785 → 340 transition for substrate; m/z 215 for 4MβNA). Calibration curves (0.1–10 µM) ensure quantification accuracy .

Q. What computational tools predict Z-Val-Leu-Arg-4MβNA·HCl’s binding affinity to non-target proteases?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger) models interactions between the substrate and protease active sites. Use crystal structures (PDB: e.g., 1KTS for thrombin) to define binding pockets. Validate predictions with mutagenesis studies (e.g., substituting Arg with Lys to assess specificity) .

Q. Data Interpretation and Validation

Q. How should researchers address low signal-to-noise ratios in fluorometric assays using Z-Val-Leu-Arg-4MβNA·HCl?

  • Methodology :

  • Background Correction : Measure fluorescence of buffer + substrate without enzyme.
  • Enzyme Concentration Titration : Ensure linearity between activity and enzyme dilution.
  • Quencher Removal : Use centrifugal filters (3 kDa MWCO) to eliminate interfering compounds (e.g., thiols) .

Q. What criteria establish Z-Val-Leu-Arg-4MβNA·HCl as a selective substrate for a novel protease?

  • Methodology :

  • Specificity Testing : Incubate substrate with related proteases (e.g., kallikreins, cathepsins) and measure cleavage rates.
  • Inhibitor Profiling : Use class-specific inhibitors (e.g., PMSF for serine proteases) to confirm target class.
  • Structural Confirmation : Analyze cleavage site via Edman degradation or MS/MS fragmentation .

Q. Experimental Design Considerations

Q. How to design a dose-response study using Z-Val-Leu-Arg-4MβNA·HCl to evaluate protease inhibitors?

  • Methodology : Pre-incubate enzyme with inhibitors (0.1–100 µM) for 15 minutes, then add substrate. Calculate IC50_{50} via nonlinear regression (GraphPad Prism). Include positive controls (e.g., leupeptin for trypsin-like proteases) and validate reversibility via dialysis .

Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H49N7O6.ClH/c1-22(2)18-29(42-34(46)31(23(3)4)43-36(47)49-21-24-12-7-6-8-13-24)33(45)41-28(16-11-17-39-35(37)38)32(44)40-26-19-25-14-9-10-15-27(25)30(20-26)48-5;/h6-10,12-15,19-20,22-23,28-29,31H,11,16-18,21H2,1-5H3,(H,40,44)(H,41,45)(H,42,46)(H,43,47)(H4,37,38,39);1H/t28-,29-,31-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQILRKPVBRLOM-VUCBQXEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50ClN7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105317-35-9
Record name 105317-35-9
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